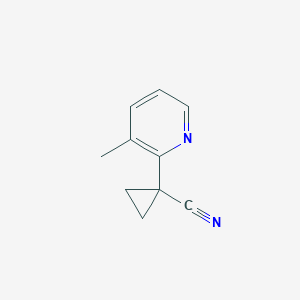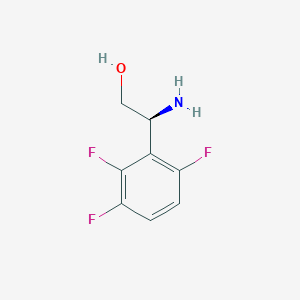
(S)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3,6-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (2S)-enantiomer.
Industrial Production Methods: Industrial production of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalysis are potential methods for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of hydroxylamines or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
(2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
- (2S)-2-AMINO-2-(2,4,6-TRIFLUOROPHENYL)ETHAN-1-OL
- (2S)-2-AMINO-2-(3,4,5-TRIFLUOROPHENYL)ETHAN-1-OL
Comparison:
- Structural Differences: The position of the trifluoromethyl groups varies among these compounds, affecting their physicochemical properties and biological activities.
- Unique Properties: (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct reactivity and selectivity in chemical and biological systems.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-4-1-2-5(10)8(11)7(4)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m1/s1 |
Clé InChI |
OAFYGENFKMQCKF-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1F)[C@@H](CO)N)F)F |
SMILES canonique |
C1=CC(=C(C(=C1F)C(CO)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
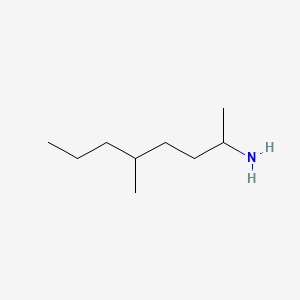
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)
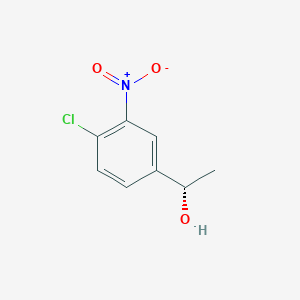

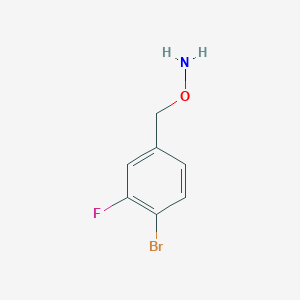
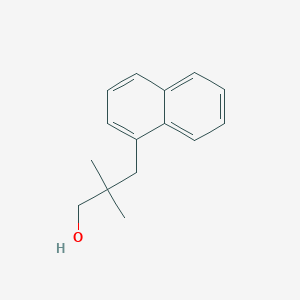
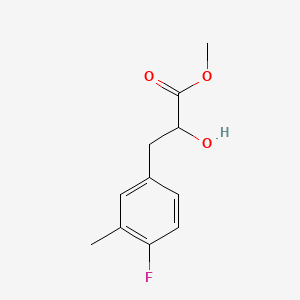
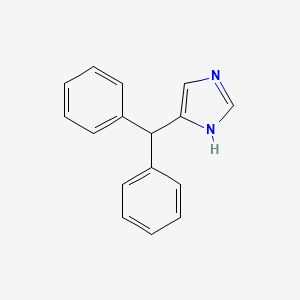
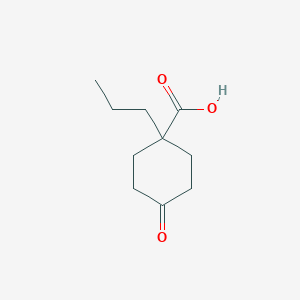
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
